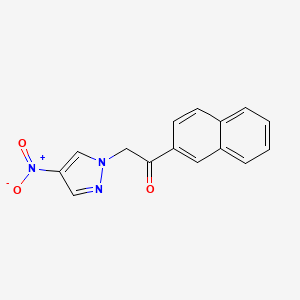

![molecular formula C13H22ClN B6362542 (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride CAS No. 1240578-41-9](/img/structure/B6362542.png)

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

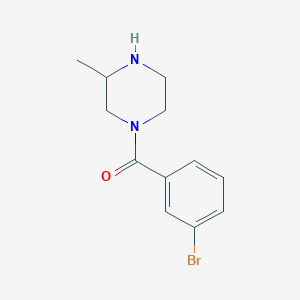

Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride (BDMAH) is a synthetic organic compound commonly used in scientific research. It is a derivative of aniline, and is a versatile compound with a wide range of applications in the laboratory. BDMAH has been used in a variety of fields, including medicinal chemistry, organic synthesis, and materials science.

Aplicaciones Científicas De Investigación

Steric Effects in Formylation Reactions

The compound demonstrates its utility in formylation reactions of 2,4-dialkylphenol. The presence of (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride affects the formation of different by-products due to the steric effects of alkyl groups (Huang, Chu, & Xu, 2008).

Interaction with Amines in Organic Solvents

In a study on the interaction of protonated dyes with amines in organic solvents, (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride was shown to influence solvatochromic bands in the presence of amines, highlighting its importance in understanding solute-solvent interactions (Ribeiro et al., 2011).

Derivative Synthesis and Crystal Structures

The compound plays a role in the synthesis of various derivatives like butyrate and 1,3-dioxane derivatives, with a significant focus on their structural characterization using techniques like X-ray diffraction, which is crucial for understanding molecular arrangements and interactions (Jebas et al., 2013).

Use in Hydroborations and Reductions

It's used in the study of hydroboration, a process important in organic synthesis. Its presence influences the reactivity and selectivity of hydroboration reactions, providing insights into the mechanisms of these reactions (Brown, Kanth, & Zaidlewicz, 1998).

End-Point Indication in Catalytic Thermometric Titration

This compound is utilized in indicating the end-point in the titration of tertiary amines and metal carboxylates. Its use in analytical chemistry, especially in titrations, helps in the precise determination of chemical concentrations (Greenhow, 1977).

In-Situ Cellular Bioassay

It's involved in solution-phase synthesis and coupling reactions in the construction of minilibraries for bioassays. This demonstrates its relevance in medicinal chemistry and drug discovery, especially in the screening of compounds for biological activity (Chiang et al., 2009).

Propiedades

IUPAC Name |

N-[(2,4-dimethylphenyl)methyl]butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-5-12(4)14-9-13-7-6-10(2)8-11(13)3;/h6-8,12,14H,5,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAZRCNQPVTOBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=C(C=C1)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)

amine](/img/structure/B6362497.png)

![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)